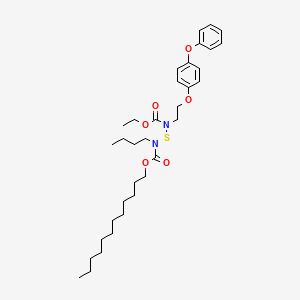
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is a complex organic compound that features a benzene ring substituted with two carboxylic acid groups and two benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- typically involves the reaction of terephthalic acid with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The benzothiazolyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- involves its interaction with specific molecular targets. The benzothiazolyl groups can interact with various biological molecules, potentially inhibiting or modifying their activity. The carboxylic acid groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: 1,2-Benzenedicarboxylic acid.
Isophthalic acid: 1,3-Benzenedicarboxylic acid.
Terephthalic acid: 1,4-Benzenedicarboxylic acid.
Uniqueness
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is unique due to the presence of benzothiazolyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s potential for use in fluorescent probes and advanced materials, setting it apart from other benzenedicarboxylic acids.
Properties
CAS No. |
116967-65-8 |
|---|---|
Molecular Formula |
C22H12N2O4S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2,5-bis(1,3-benzothiazol-2-yl)terephthalic acid |
InChI |
InChI=1S/C22H12N2O4S2/c25-21(26)13-10-12(20-24-16-6-2-4-8-18(16)30-20)14(22(27)28)9-11(13)19-23-15-5-1-3-7-17(15)29-19/h1-10H,(H,25,26)(H,27,28) |
InChI Key |
GVFSIISIKBYGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5S4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

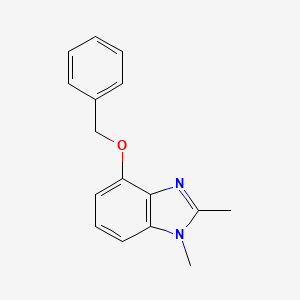
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
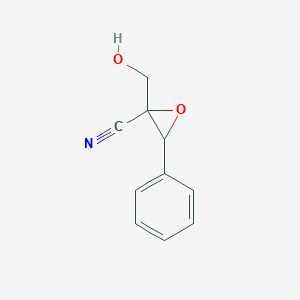

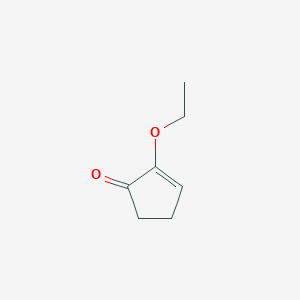
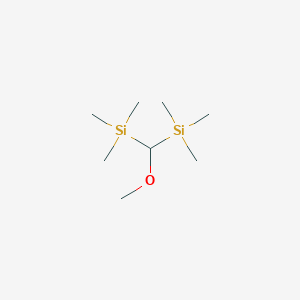
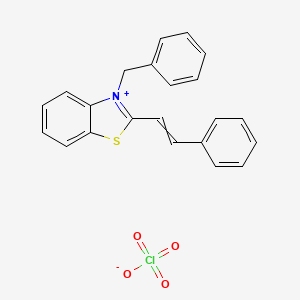
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
